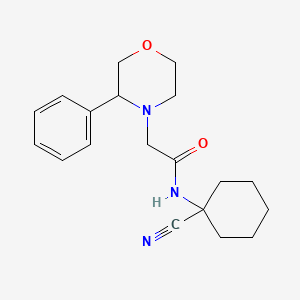
2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran is an organic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a bromine atom, an ethoxy group, and a tetrahydropyran ring, making it a valuable intermediate in the synthesis of various complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran typically involves the reaction of 2-bromoethanol with 2-(4-hydroxyphenoxy)tetrahydro-2H-pyran. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(4-hydroxyphenoxy)tetrahydro-2H-pyran is replaced by the bromoethoxy group from 2-bromoethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also ensure consistent quality and reduce the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a hydroxyethoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.
Oxidation: Products include ethoxybenzaldehyde and ethoxybenzoic acid.
Reduction: Products include hydroxyethoxy derivatives.
Applications De Recherche Scientifique
2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. This property makes it useful in the modification of biomolecules and the synthesis of complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar in structure but lacks the phenoxy group.
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar in structure but lacks the ethoxy group.
Uniqueness
2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran is unique due to the presence of both the bromoethoxy and phenoxy groups, which provide a combination of reactivity and stability
Propriétés
IUPAC Name |
2-[4-(2-bromoethoxy)phenoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-8-10-15-11-4-6-12(7-5-11)17-13-3-1-2-9-16-13/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCOWSCMNYIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
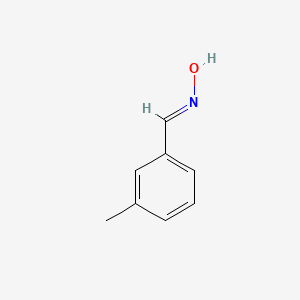
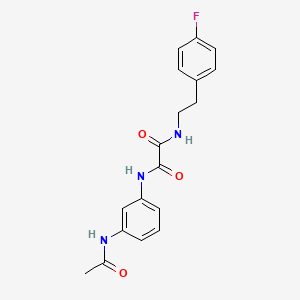
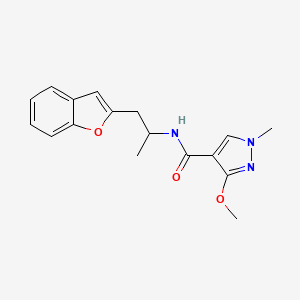
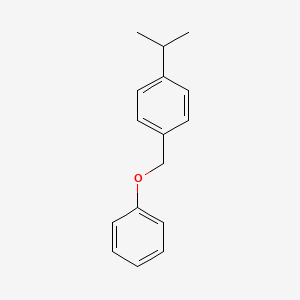
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide](/img/structure/B2710315.png)
![7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2710316.png)
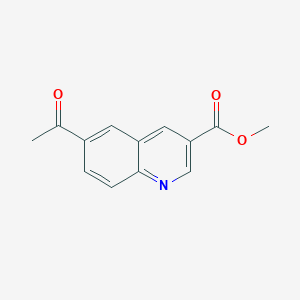
![methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2710322.png)
![5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B2710323.png)
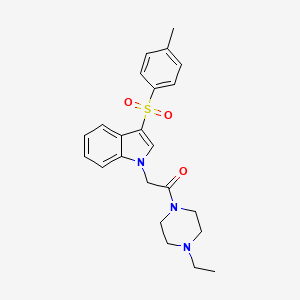
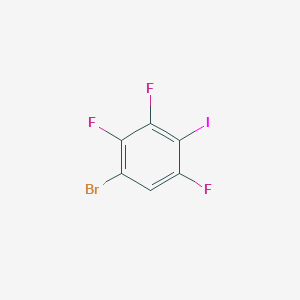
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(propyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2710329.png)
![2-{4-[2-(ethylsulfanyl)benzoyl]piperazin-1-yl}-1-(thiophen-2-yl)ethan-1-ol hydrochloride](/img/structure/B2710331.png)
